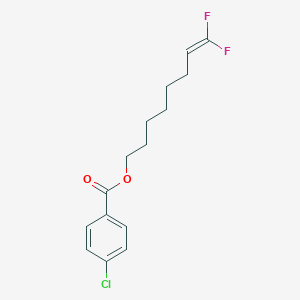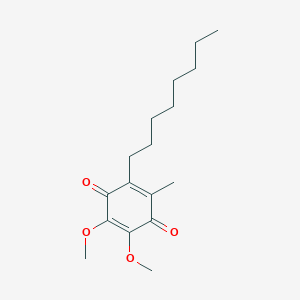
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is an organophosphorus compound with the molecular formula C12H23PS2 This compound contains a phosphorothioyl group attached to a butene backbone, making it a unique member of the organophosphorus family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione typically involves the reaction of tert-butylphosphine with sulfur and an appropriate alkene. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the phosphorothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Di-tert-butylphosphinyl)but-1-ene-1-thione
- 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-one
- 2-(Di-tert-butylphosphorothioyl)but-1-ene-1-ol
Uniqueness
2-(Di-tert-butylphosphorothioyl)but-1-ene-1-thione is unique due to its specific phosphorothioyl group and butene backbone, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
185462-70-8 |
|---|---|
Formule moléculaire |
C12H23PS2 |
Poids moléculaire |
262.4 g/mol |
InChI |
InChI=1S/C12H23PS2/c1-8-10(9-14)13(15,11(2,3)4)12(5,6)7/h8H2,1-7H3 |
Clé InChI |
RDGGULYWLDSVRX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=S)P(=S)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
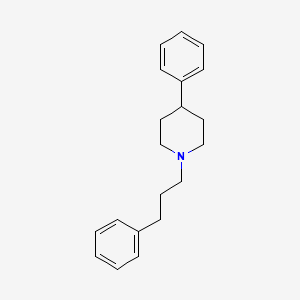
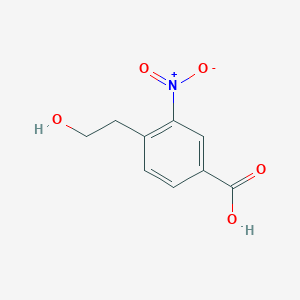
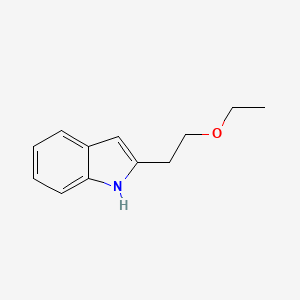
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
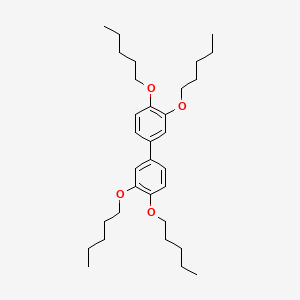
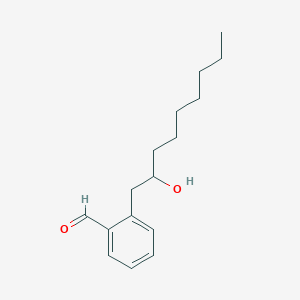
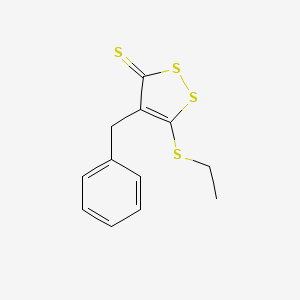
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
